(S)-(-)-7-Hydroxy-DPAT hydrochloride

Dopamine Receptor Stereoselectivity Radioligand Binding

Researchers validating D3 receptor stereoselectivity require an authenticated less-active enantiomer control to exclude non-specific aminotetralin scaffold effects. (S)-(-)-7-Hydroxy-DPAT hydrochloride fulfills this role. • >200-fold lower D3 affinity vs. R-(+)-enantiomer confirms stereospecific receptor engagement • Differential β-arrestin recruitment at D2 vs. G protein signaling enables biased agonism dissection • Reduced D3/5-HT1A selectivity (~5-fold) supports dual-system neuropsychiatric disorder modeling

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
Cat. No. B1452494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-7-Hydroxy-DPAT hydrochloride
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl
InChIInChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1
InChIKeyPMBGJJRWBJWNTG-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-7-Hydroxy-DPAT Hydrochloride: Overview


(S)-(-)-7-Hydroxy-DPAT hydrochloride is a chiral dopamine receptor agonist belonging to the aminotetralin class, recognized for its preferential binding to the dopamine D3 receptor subtype over D2, D1, and D4 receptors . It serves as the less active enantiomer of the racemic 7-OH-DPAT, a widely used pharmacological tool for probing D3 receptor function in neuropsychiatric and behavioral research [1]. Unlike its R-(+)-counterpart, the S-(-)-enantiomer exhibits considerably lower affinity for dopamine receptor subtypes, a property that defines its utility as a control or comparator in stereoselectivity studies [2].

Why (S)-(-)-7-Hydroxy-DPAT Cannot Be Substituted


Generic substitution of dopamine D3-preferring agonists is scientifically invalid due to profound differences in stereoselective binding, receptor subtype selectivity, and functional signaling profiles. The (S)-(-)-enantiomer of 7-OH-DPAT exhibits markedly lower affinity for dopamine D3 and D2 receptors compared to its (R)-(+)-counterpart, with the R-enantiomer showing a more than 200-fold higher affinity for cloned human D3 receptors [1]. Furthermore, D3/D2 selectivity ratios vary dramatically across compounds, ranging from ~78-fold for racemic 7-OH-DPAT to ~250-fold for (+)-PD 128907, while clinical agents like pramipexole and ropinirole exhibit distinct selectivity profiles (e.g., pramipexole D3 Ki = 0.5 nM, D2 Ki = 3.9 nM) [2][3]. These differences in molecular recognition translate into divergent functional outcomes in cAMP inhibition, β-arrestin recruitment, and in vivo behavioral paradigms, precluding interchangeable use in experimental protocols requiring precise control over receptor activation profiles [4].

(S)-(-)-7-Hydroxy-DPAT: Comparator Differentiation


Enantioselective Binding at Dopamine D3 Receptors

The (S)-(-)-enantiomer of 7-OH-DPAT exhibits considerably lower binding affinity for cloned human dopamine D3 receptors compared to its (R)-(+)-counterpart. In direct radioligand binding studies, (R)-(+)-7-OH-DPAT bound with a more than 200-fold higher affinity to cloned human D3 receptors (Ki = 0.57 nM) than to D2 receptors, while the corresponding S-(-)-enantiomer demonstrated significantly reduced affinity for both receptor subtypes [1][2].

Dopamine Receptor Stereoselectivity Radioligand Binding

D3/D2 Selectivity vs. Clinical Agonists

Racemic 7-OH-DPAT demonstrates a D3/D2 selectivity ratio of approximately 78-fold (Ki D3 = 0.78 nM, Ki D2 = 61 nM), which is substantially higher than that of the clinically used D3-preferring agonist pramipexole (D3/D2 ratio = 7.8-fold; D3 Ki = 0.5 nM, D2 Ki = 3.9 nM) [1]. In functional assays measuring mitogenesis, (+)-7-OH-DPAT exhibited a 7-fold higher potency at D3 versus D2 receptors, while pramipexole showed a 15-fold difference, and the highly selective PD 128,907 showed a 54-fold difference [2].

Receptor Selectivity D3/D2 Ratio Binding Assay

Discriminative Stimulus in Rodent Models

In rats trained to discriminate the dopamine D3 receptor agonists PD128,907 (0.16 mg/kg, i.p.) and 7-OH-DPAT (0.16 mg/kg, i.p.), both compounds showed 'full' (≥80%) mutual generalization, indicating a shared discriminative stimulus [1]. However, generalization potency correlated more strongly with affinity at cloned human D3 receptors (r=0.68/0.81, n=7) than at D2 receptors (r=0.27/0.64, n=7), and antagonist studies revealed that the PD128,907 discriminative stimulus was blocked by the D2-preferring antagonist L741,626 but not by selective D3 antagonists S11566, S14297, and GR218,231 [1].

Drug Discrimination Behavioral Pharmacology D3 Receptor

Cocaine Discrimination in Non-Human Primates

In rhesus monkeys trained to discriminate cocaine from saline, the D2/D3 agonists quinpirole, (±)-7-OH-DPAT, and R-(+)-7-OH-DPAT all fully substituted for cocaine [1]. However, the time-course of substitution differed: quinpirole substituted 10 minutes after administration, whereas (±)- and R-(+)-7-OH-DPAT required 60-minute pretreatments [1]. Behavioral potencies (ED50 values) correlated with in vitro D3 receptor binding affinity and functional activity in the order R-(+)-7-OH-DPAT > (±)-7-OH-DPAT > quinpirole [1].

Cocaine Addiction Drug Discrimination Non-Human Primate

β-Arrestin Recruitment at D2 Receptor

In concentration-response studies of β-arrestin 2 recruitment at the dopamine D2 receptor, (S)-7-OH-DPAT displayed a distinct coupling profile compared to its (R)-enantiomer [1]. The (R)-enantiomer demonstrated more robust β-arrestin 2 recruitment, while (S)-7-OH-DPAT showed attenuated efficacy in this pathway, as visualized in comparative concentration-response curves [1].

Functional Selectivity β-Arrestin D2 Receptor

5-HT1A Receptor Cross-Reactivity

The (-)-enantiomer of 7-OH-DPAT exhibits reduced selectivity for dopamine D3 receptors over serotonin 5-HT1A receptors compared to its (+)-counterpart. While (+)-7-OH-DPAT demonstrates marked selectivity for hD3 over 5-HT1A sites, (-)-7-OH-DPAT shows only a 5-fold selectivity for hD3 versus 5-HT1A receptors [1]. This reduced selectivity is mirrored in electrophysiological studies: the inhibition of ventral tegmental area (VTA) dopaminergic neuron firing by (+)-7-OH-DPAT is abolished by the D2 antagonist haloperidol, whereas the (-)-enantiomer's effects involve serotonergic components [1].

Receptor Selectivity 5-HT1A Off-Target

(S)-(-)-7-Hydroxy-DPAT: Research & Industrial Applications


Stereoselectivity Control for D3 Receptors

(S)-(-)-7-Hydroxy-DPAT hydrochloride serves as the essential less-active enantiomer control in experiments designed to validate the stereospecific effects of (R)-(+)-7-OH-DPAT at dopamine D3 and D2 receptors [1]. Its >200-fold lower D3 receptor affinity compared to the R-enantiomer enables researchers to confirm that observed biological responses are attributable to specific receptor engagement rather than non-specific effects of the aminotetralin scaffold.

D3 Agonist Behavioral Pharmacology

The distinct behavioral profile of racemic 7-OH-DPAT—characterized by full mutual generalization with PD128,907 in drug discrimination assays, slower onset of cocaine-like discriminative stimulus effects compared to quinpirole, and lower abuse liability relative to cocaine in self-administration paradigms—positions this compound as a key reference for comparative studies of D3/D2 agonists in addiction and neuropsychiatric models [2][3].

Functional Selectivity & Biased Signaling

The differential β-arrestin recruitment profiles of (S)-7-OH-DPAT versus (R)-7-OH-DPAT at dopamine D2 receptors provide a molecular tool for dissecting biased agonism [4]. Researchers investigating G protein-dependent versus β-arrestin-dependent signaling pathways can employ these enantiomers to probe the structural determinants of functional selectivity at D2-like receptors.

Dopamine-Serotonin Interaction Studies

With its reduced selectivity for dopamine D3 over serotonin 5-HT1A receptors (~5-fold) compared to the (+)-enantiomer, (-)-7-OH-DPAT is particularly suited for studies examining the interplay between dopaminergic and serotonergic systems in the regulation of neuronal firing, behavior, and neurochemical release [5]. This property makes it a valuable tool for modeling complex neuropsychiatric conditions where both neurotransmitter systems are implicated.

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